2-Aminoquinoxaline N-oxide
Description
Historical Development and Chemical Significance of Quinoxaline (B1680401) N-Oxides
The study of quinoxaline N-oxides is a dynamically evolving area of organic chemistry. sbq.org.br Quinoxalines, which feature a fused benzene (B151609) and pyrazine (B50134) ring system, can be oxidized to form mono- or di-N-oxides, a transformation that significantly alters their chemical reactivity and biological properties. unav.edu Historically, a key breakthrough in the synthesis of quinoxaline 1,4-dioxides was the development of the Beirut reaction in 1965 by M.J. Haddadin and C.H. Issidorides. mdpi.comnih.gov This reaction involves the cyclization of benzofuroxans with various nucleophilic partners like enamines, enolates, or active methylene (B1212753) compounds. nih.govresearchgate.net The Beirut reaction provided a versatile and efficient pathway to a wide array of substituted quinoxaline 1,4-dioxides, which were previously accessible mainly through direct, and often less efficient, oxidation of quinoxaline derivatives. sbq.org.brnih.gov
The N-oxide functional groups are central to the chemical significance of these compounds. They are highly polar and can form strong hydrogen bonds, which can influence properties like solubility. nih.gov Furthermore, the N-oxide moiety has a distinct redox character, making these compounds susceptible to reduction. nih.gov This reactivity is a cornerstone of their application in mechanistic studies, particularly as bioreductive prodrugs that can be activated under specific physiological conditions, such as the hypoxic environment of solid tumors. nih.gov The high reactivity and tendency of heterocyclic N-oxides to undergo various rearrangements have also made them attractive targets for synthetic chemists exploring novel molecular architectures. sbq.org.br
Importance of the 2-Aminoquinoxaline N-Oxide Scaffold in Synthetic and Mechanistic Chemical Research
Within the broader class of quinoxaline N-oxides, the this compound scaffold is of particular importance as a versatile synthetic intermediate and a key structural motif in mechanistic investigations. Its derivatives, especially 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, have been synthesized and evaluated for a range of potential applications. nih.gov
A significant aspect of the this compound scaffold in synthetic research is its accessibility through various chemical transformations. One notable method involves the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoxaline ring system. For instance, research has demonstrated the conversion of 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide derivatives into their corresponding 2-amino counterparts. researchgate.net This transformation is achieved by reacting the 2-phenoxy derivative with gaseous ammonia (B1221849), where the phenoxy group acts as a leaving group. sbq.org.brresearchgate.net This reaction highlights the utility of the quinoxaline N-oxide core in facilitating nucleophilic aromatic substitution, a fundamental process in organic synthesis.
The Beirut reaction remains a cornerstone for the synthesis of precursors to 2-aminoquinoxaline N-oxides. The reaction of benzofuroxans with active methylene compounds like malononitrile (B47326) or cyanoacetamide derivatives can yield 2-amino-3-cyanoquinoxaline 1,4-dioxides. mdpi.comnih.gov These compounds, in turn, can serve as starting materials for a variety of chemical modifications.
The following table summarizes a key synthetic transformation that underscores the importance of the this compound scaffold.
| Starting Material | Reagents and Conditions | Product | Significance |
| 2-Phenoxy-3-methylquinoxaline 1,4-di-N-oxide | Gaseous ammonia, methanol (B129727), room temperature | 2-Amino-3-methylquinoxaline 1,4-di-N-oxide | Demonstrates the conversion to the 2-amino scaffold via nucleophilic substitution. mdpi.com |
In mechanistic chemical research, the this compound moiety is often incorporated into molecules designed to probe biological processes. The amino group provides a convenient handle for further functionalization, allowing for the systematic modification of the molecule's steric and electronic properties. This is crucial in structure-activity relationship (SAR) studies, where researchers aim to understand how specific structural features influence a compound's activity. nih.govdntb.gov.ua For example, the amino group in 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide can be acylated to produce a library of amide derivatives for further study. nih.gov
The mechanism of formation of this compound derivatives through reactions like the Beirut reaction has also been a subject of study. The reaction of a benzofuroxan (B160326) with a ketone like benzylacetone (B32356) in the presence of gaseous ammonia is proposed to proceed through the initial formation of the quinoxaline ring, followed by the substitution of a potential leaving group by ammonia to yield the 2-amino derivative. researchgate.net
The following table presents data on the synthesis of 2-aminoquinoxaline 1,4-di-N-oxide derivatives, illustrating the research findings in this area.
| Benzofuroxan Derivative | Reagent | Product | Reference |
| Unsubstituted Benzofuroxan | Phenoxyacetone, Gaseous Ammonia/Methanol | 2-Amino-3-methylquinoxaline 1,4-di-N-oxide | mdpi.com |
| 5-Chlorobenzofuroxan | Phenoxyacetone, Gaseous Ammonia/Methanol | 2-Amino-7-chloro-3-methylquinoxaline 1,4-di-N-oxide | mdpi.com |
| 5,6-Dichlorobenzofuroxan | Phenoxyacetone, Gaseous Ammonia/Methanol | 2-Amino-6,7-dichloro-3-methylquinoxaline 1,4-di-N-oxide | mdpi.com |
The synthetic accessibility and the capacity for diverse functionalization make the this compound scaffold a valuable platform for the development of new molecular entities and for probing the mechanisms of chemical and biological processes.
Structure
3D Structure
Properties
CAS No. |
6479-23-8 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-hydroxyquinoxalin-2-imine |
InChI |
InChI=1S/C8H7N3O/c9-8-5-10-6-3-1-2-4-7(6)11(8)12/h1-5,9,12H |
InChI Key |
UANNAOZQHCCAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N)N2O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminoquinoxaline N Oxide and Its Structural Analogues
Direct Synthesis Approaches to the 2-Aminoquinoxaline N-Oxide Core
Direct synthesis methods aim to construct the this compound framework in a single or tandem reaction sequence from acyclic or simpler cyclic precursors. These approaches are often valued for their efficiency and ability to rapidly generate molecular diversity.
Beirut Reaction and Analogous Condensation Pathways
The Beirut Reaction stands as a cornerstone for the synthesis of quinoxaline (B1680401) 1,4-dioxides. nih.govrsc.org Developed by Haddadin and Issidorides, this reaction involves the condensation of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) N-oxide) with a compound containing an active methylene (B1212753) group, such as β-dicarbonyl compounds or their enamine equivalents. nih.govrsc.org To generate the this compound scaffold, active methylene nitriles are particularly effective reagents.
The reaction of benzofuroxan with malononitrile (B47326), for instance, in the presence of a base, leads to the formation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide. rsc.org This pathway is highly effective for producing 2-aminoquinoxaline derivatives bearing a cyano group at the 3-position. The general mechanism involves the initial attack of the carbanion generated from the active methylene compound on the benzofuroxan ring, followed by cyclization and rearrangement to yield the stable quinoxaline 1,4-dioxide structure.
A variety of bases and solvent systems can be employed, with common choices including potassium hydroxide (B78521) or triethylamine (B128534) in solvents like dimethylformamide (DMF). researchgate.net The versatility of the Beirut reaction allows for the use of substituted benzofuroxans, enabling the synthesis of derivatives with various substituents on the benzene (B151609) ring of the quinoxaline core.
| Benzofuroxan Derivative | Active Methylene Nitrile | Base/Solvent | Product | Reference |
| Benzofuroxan | Malononitrile | Pyrrolidine/Ethanol (B145695) | 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | rsc.org |
| Benzofuroxan | Cyanomethylthiazoles | KOH or Et3N/DMF | 2-Amino-3-(thiazol-2-yl)quinoxaline 1,4-dioxides | researchgate.net |
| 5-Chlorobenzofuroxan | Malononitrile | Ammonia (B1221849)/Methanol (B129727) | 6-Chloro-3-aminoquinoxaline-2-carbonitrile 1,4-dioxide | nih.gov |
Oxidative Cyclization Strategies
Oxidative cyclization represents another direct approach to quinoxaline N-oxides. While less commonly reported specifically for 2-amino derivatives, the general strategy involves the formation of the quinoxaline ring through an oxidation-induced cyclization process. One classical method involves the reaction of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. nih.gov Although this method often leads to low yields or produces 2-hydroxyquinoxaline (B48720) 1,4-dioxides as the main products when α-ketoaldehydes are used, it establishes a precedent for cyclization to form the di-N-oxide core. nih.gov
A more relevant conceptual approach would involve the oxidative cyclization of appropriately substituted precursors, such as α-amino oximes or related open-chain structures. For example, the condensation of an o-phenylenediamine (B120857) with a suitable three-carbon synthon under oxidative conditions can, in principle, yield a 2-aminoquinoxaline. Subsequent N-oxidation would then provide the target molecule. While direct one-pot oxidative cyclizations to 2-aminoquinoxaline N-oxides are not extensively documented, the general principle remains a viable synthetic strategy for exploration.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a powerful and efficient means of synthesizing complex molecules in a single pot by combining three or more reactants. Several MCRs have been developed for the synthesis of the quinoxaline core, which can then be N-oxidized.
A notable example is the one-pot, cyanide-mediated reaction of o-phenylenediamines, various aldehydes, and a cyanide source (e.g., sodium cyanide) under aerobic oxidation conditions. nih.govacs.org This reaction proceeds through the initial formation of an α-aminonitrile from the aldehyde and cyanide, which then reacts with the o-phenylenediamine. Subsequent intramolecular cyclization and aerobic oxidation yield the 2-aminoquinoxaline product. nih.gov This method is highly efficient and accommodates a wide range of aldehydes, including aliphatic ones. nih.gov The resulting 2-aminoquinoxaline can then be subjected to standard N-oxidation procedures to afford the corresponding N-oxide or di-N-oxide.
| o-Phenylenediamine | Aldehyde | Cyanide Source | Key Features | Product (pre-oxidation) | Reference |
| o-Phenylenediamine | Benzaldehyde | NaCN | One-pot, aerobic oxidation | 3-Phenyl-2-aminoquinoxaline | nih.gov |
| 4-Methyl-o-phenylenediamine | 4-Chlorobenzaldehyde | KCN | High efficiency | 6-Methyl-3-(4-chlorophenyl)-2-aminoquinoxaline | nih.gov |
| o-Phenylenediamine | Heptanal | TMSCN | Tolerates aliphatic aldehydes | 3-Hexyl-2-aminoquinoxaline | nih.gov |
Synthetic Transformations from Precursor Quinoxaline N-Oxide Derivatives
An alternative and widely used strategy involves the synthesis of a quinoxaline N-oxide core followed by the introduction or modification of functional groups to install the desired 2-amino substituent. This approach allows for the late-stage diversification of molecular scaffolds.
Nucleophilic Substitution Reactions for Amine Introduction
The electron-withdrawing nature of the N-oxide groups in the quinoxaline ring activates the heterocyclic core towards nucleophilic aromatic substitution (SNAr). nih.gov This property is exploited to introduce an amino group by displacing a suitable leaving group, typically a halogen, from the 2-position of a quinoxaline N-oxide precursor.
For instance, 2-chloroquinoxaline (B48734) N-oxides, which can be prepared from the corresponding quinoxalin-2(1H)-one N-oxides, serve as excellent substrates for SNAr reactions. Treatment of these chloro derivatives with ammonia or primary/secondary amines leads to the corresponding 2-aminoquinoxaline N-oxides. This method is a robust and versatile way to introduce a wide variety of substituted and unsubstituted amino groups onto the quinoxaline N-oxide scaffold. The reactivity of the quinoxaline system often allows these substitutions to occur under relatively mild conditions. nih.gov
Functional Group Interconversions on Existing Quinoxaline N-Oxide Scaffolds
Once a functionalized quinoxaline N-oxide is synthesized, the 2-amino group can be introduced through the chemical transformation of other substituents. This approach provides access to derivatives that may not be directly available through other methods.
A powerful example is the Curtius rearrangement of quinoxaline-2-carbonyl azides. nih.gov A quinoxaline-2-carboxylic acid N-oxide derivative can be converted to its corresponding ester, then to a hydrazide, and subsequently to a carbonyl azide (B81097). Thermal rearrangement of the azide in the presence of an alcohol or amine leads to the formation of a 2-carbamate or a 2-urea derivative, respectively. nih.gov Hydrolysis of the carbamate (B1207046) provides a route to the parent this compound.
Another strategy involves the modification of an existing amino group. For example, the acylation of a this compound with reagents like isocyanates can lead to the formation of cyclic carbamates, which can be further manipulated. nih.gov These functional group interconversions are crucial for creating libraries of analogues for structure-activity relationship studies.
| Starting Material | Reagents | Transformation | Product | Reference |
| 3-Methylquinoxaline-2-carbonyl azide 1,4-dioxide | Heat, Benzyl (B1604629) alcohol | Curtius Rearrangement | 2-(N-Benzylcarbamoyl)-3-methylquinoxaline 1,4-dioxide | nih.gov |
| 3-Methylquinoxaline-2-carbonyl azide 1,4-dioxide | Heat, Aniline | Curtius Rearrangement | 2-(N'-Phenylureido)-3-methylquinoxaline 1,4-dioxide | nih.gov |
| 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | Isocyanate | Acylation/Cyclization | Cyclic Carbamate derivative | nih.gov |
Advanced
Advanced synthetic methodologies have been developed to address the limitations of traditional synthetic routes for quinoxaline derivatives, focusing on improving efficiency, yield, and environmental sustainability. These modern techniques include microwave-assisted synthesis, solid-phase organic synthesis, innovative catalytic methods, and the application of green chemistry principles.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. udayton.edue-journals.in For the synthesis of quinoxaline N-oxides and their analogues, microwave irradiation provides rapid and uniform heating, which often leads to dramatically reduced reaction times, higher yields, and improved product purity. udayton.eduresearchgate.net
Traditional methods for quinoxaline synthesis can require substantial time and energy. udayton.edu In contrast, microwave-assisted protocols can often be completed in a matter of minutes. udayton.edue-journals.in For instance, the condensation of diamines and dicarbonyls to form quinoxaline derivatives can be achieved in as little as 3.5 minutes under solvent-free, microwave-heating conditions, with yields reported between 80-90%. e-journals.in This efficiency is a stark contrast to conventional methods that can take hours or even days. udayton.edu
The benefits of this methodology include not only speed and yield but also the potential for catalyst-free reactions in a solvent-free environment, which simplifies the work-up process. udayton.edu Research has demonstrated the successful synthesis of 2,3-disubstituted quinoxaline 1,4-di-N-oxide derivatives using microwave-assisted, solvent-free procedures on solid supports, which proved more efficient than the conventional Beirut reaction by reducing reaction time and increasing yield. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days udayton.edu | Minutes udayton.edue-journals.in |
| Energy Consumption | High udayton.edu | Low |
| Yields | Often moderate to good | Generally good to excellent e-journals.in |
| Solvent Use | Often requires complex solvents udayton.edu | Can be performed solvent-free udayton.edue-journals.in |
| Catalyst Requirement | Frequently requires catalysts udayton.edu | Can be catalyst-free udayton.edu |
| Work-up Process | Can be complex | Simpler, cleaner e-journals.in |
Solid-Phase Organic Synthesis Techniques
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of quinoxaline libraries, facilitating purification and automation. This technique involves attaching a starting material to a solid support (resin), carrying out a sequence of reactions, and then cleaving the final product from the support. researchgate.netresearchgate.net The primary advantage of SPOS is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product.
A general method for the solid-phase synthesis of quinoxalines involves linking a suitable precursor, such as a 2-nitrophenyl carbamate, to a polymer support. researchgate.net This is followed by a series of reactions, for example, treatment with α-bromoketones and subsequent reduction of the nitro group, which leads to spontaneous intramolecular cyclization to form the polymer-bound quinoxaline. The desired quinoxaline is then cleaved from the resin, often using an acidolytic cleavage, to yield the final product in high purity. researchgate.net
This methodology has been successfully applied to create quinoxaline-containing peptides by forming the quinoxaline heterocycle directly on the solid support. researchgate.net The process typically involves the condensation between an α-dicarbonyl compound and a β-(3,4-diaminophenyl)alanine residue that is immobilized on the resin. researchgate.net
Table 2: General Steps in Solid-Phase Synthesis of Quinoxalines
| Step | Description | Purpose |
|---|---|---|
| 1. Resin Loading | The initial reactant is covalently attached to a solid polymer support (resin). researchgate.net | Anchors the synthesis to a solid matrix, facilitating purification. |
| 2. Reaction Sequence | Chemical transformations (e.g., cyclization, substitution) are performed on the resin-bound substrate. researchgate.net | Builds the target quinoxaline structure. |
| 3. Washing/Purification | The resin is washed with appropriate solvents after each reaction step. | Removes excess reagents and soluble by-products. |
| 4. Cleavage | The final product is cleaved from the solid support, typically using acidic conditions. researchgate.net | Releases the purified target compound into solution. |
Catalytic Synthesis Innovations
Innovations in catalysis have significantly advanced the synthesis of quinoxaline and its derivatives, including N-oxides. Modern catalysts offer improved efficiency, milder reaction conditions, and greater substrate scope compared to traditional methods that often required harsh acidic or basic conditions. ijirt.org
A variety of novel catalytic systems have been developed. For instance, catalysts such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been used to increase efficiency and reduce reaction times in the condensation of aryl-1,2-diamines with 1,2-dicarbonyls. Another significant advancement is the use of reusable heterogeneous catalysts. Molybdophosphovanadates supported on commercial alumina (B75360) have been employed for the synthesis of quinoxaline derivatives at room temperature, demonstrating high yields and the benefit of easy catalyst separation and recycling. nih.gov
Other catalytic systems reported for quinoxaline synthesis include:
Transition Metal Catalysts : Systems based on copper, nickel, and cobalt have been developed for various coupling and cyclization reactions to form the quinoxaline core. researchgate.netorganic-chemistry.org For example, a cobalt catalyst combined with oxygen as a terminal oxidant facilitates the annulation of terminal alkynes and o-phenylenediamines. organic-chemistry.org
Organocatalysts : Metal-free organocatalysts, such as nitrilotris(methylenephosphonic acid), have been used for the efficient synthesis of quinoxalines from 1,2-diamines and 1,2-carbonyl compounds, offering a greener alternative to metal-based catalysts. nih.gov
Solid Acid Catalysts : Reusable solid acid catalysts like silica (B1680970) sulfuric acid and acidic alumina have been shown to be effective, promoting reactions under mild conditions with high yields. researchgate.net
Table 3: Examples of Innovative Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Substrates | Key Advantages |
|---|---|---|
| Alumina-Supported Heteropolyoxometalates nih.gov | o-Phenylenediamine, Benzil | High yields at room temperature, reusable catalyst. nih.gov |
| CrCl₂·6H₂O | Aryl-1,2-diamine, 1,2-dicarbonyl | High efficiency, reduced reaction time. |
| Graphene Oxide (GO) nih.gov | 2-Nitroaniline, 1,2-dicarbonyls | Metal-free, reusable catalyst, one-pot reaction. nih.gov |
| Cobalt/O₂ organic-chemistry.org | Terminal alkynes, o-phenylenediamines | Wide substrate scope, good functional group tolerance. organic-chemistry.org |
| p-Toluenesulfonic acid (p-TsOH) researchgate.net | 1,2-Diketone, 1,2-Diamine | Fast reaction (5-10 min), high yield (88-99%). researchgate.net |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of quinoxaline N-oxides aims to create more environmentally benign and sustainable processes. ijirt.orgekb.eg This approach focuses on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. ekb.egmdpi.com
Key green strategies applied to quinoxaline synthesis include:
Use of Green Solvents : Traditional syntheses often employ hazardous organic solvents. Green alternatives like water, ethanol, or ionic liquids are increasingly being used to reduce environmental impact. ijirt.orgnih.gov In some cases, reactions can be performed under solvent-free conditions, particularly in conjunction with microwave heating or solid-state grinding. ijirt.orgresearchgate.net
Energy Efficiency : Techniques such as microwave irradiation and ultrasound are employed to reduce energy consumption and shorten reaction times compared to conventional heating methods. ijirt.org
Atom Economy and Waste Minimization : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. rsc.org Oxidative dehydrogenative coupling, for instance, is an atom-economic strategy where water is the only by-product. rsc.org
Reusable Catalysts : The development of heterogeneous and recyclable catalysts, such as transition metal oxides or catalysts supported on alumina or silica, aligns with green chemistry principles by minimizing catalyst waste and allowing for continuous processing. nih.govresearchgate.netrsc.org
Transition-Metal-Free Reactions : To avoid the toxicity and cost associated with heavy metals, catalyst-free protocols or the use of benign organocatalysts are being developed. nih.gov For example, catalyst-free oxidative cyclization of α-halo ketones and o-phenylenediamine has been achieved in water. nih.gov
These sustainable approaches not only address environmental concerns but also often lead to more efficient and cost-effective synthetic routes for obtaining this compound and its analogues. ekb.eg
Table 4: Application of Green Chemistry Principles in Quinoxaline Synthesis
| Green Chemistry Principle | Application in Quinoxaline Synthesis | Example |
|---|---|---|
| Waste Prevention | One-pot, tandem reactions to reduce intermediate isolation and purification steps. nih.gov | Graphene oxide catalyzed one-pot reduction and tandem condensation. nih.gov |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | Oxidative dehydrogenative couplings producing only water as a byproduct. rsc.org |
| Less Hazardous Synthesis | Replacing toxic reagents and solvents with safer alternatives. | Using ethanol or water as a solvent instead of chlorinated solvents. nih.gov |
| Design for Energy Efficiency | Using microwave irradiation or sonication to reduce reaction times and energy input. ijirt.org | Microwave-assisted synthesis completed in minutes instead of hours. e-journals.in |
| Use of Renewable Feedstocks | (Future Scope) Utilizing bio-based starting materials. | Development of bio-based organocatalysts. nih.gov |
| Catalysis | Employing reusable heterogeneous or benign organocatalysts over stoichiometric reagents. nih.govresearchgate.net | Use of reusable catalysts like KF/Alumina or silica sulfuric acid. researchgate.net |
Chemical Reactivity and Transformation Pathways of 2 Aminoquinoxaline N Oxide
Reactions Involving the N-Oxide Moiety
The N-oxide group in 2-aminoquinoxaline N-oxide is a key site for chemical manipulation, primarily through reduction, oxygen transfer, and rearrangement reactions. These transformations are crucial for modifying the electronic properties of the quinoxaline (B1680401) ring and for introducing new functionalities.
Chemoselective Reduction Mechanisms
The deoxygenation of heteroaromatic N-oxides is a fundamental transformation, and various methods have been developed for this purpose. nih.gov The choice of reducing agent is critical for achieving chemoselectivity, particularly in the presence of other reducible functional groups. For quinoxaline N-oxides, a range of reagents can be employed for deoxygenation. nih.govoup.com
Commonly used reducing agents for the deoxygenation of heteroaromatic N-oxides include trivalent phosphorus compounds, sulfur-based reagents, complex metal hydrides, and catalytic hydrogenation. nih.gov For instance, reagents like ZrCl₄/NaBH₄ have been shown to be effective for the rapid and efficient deoxygenation of various heteroaromatic N-oxides under mild conditions. oup.com Visible light-mediated metallaphotoredox catalysis using Hantzsch esters as a mild reductant has also emerged as a highly chemoselective method for deoxygenating N-heterocyclic N-oxides at room temperature. acs.org This method tolerates a wide array of functional groups, which would be advantageous for a substituted molecule like this compound. acs.org
The chemoselectivity of the reduction is often dependent on the reaction conditions. For example, in quinoxaline 1,4-dioxides, it is possible to selectively reduce one N-oxide group over the other. Deoxygenation tends to occur preferentially at the nitrogen atom adjacent to a carbon with an electron-withdrawing substituent. researchgate.net
| Reagent/System | Conditions | Outcome | Reference |
| ZrCl₄/NaBH₄ | Dry THF, 0 °C to room temperature | Rapid deoxygenation | oup.com |
| Hantzsch Ester / Visible Light | Metallaphotoredox catalysis, room temperature | Highly chemoselective deoxygenation | acs.org |
| Trimethyl phosphite | Refluxing alcohol | Selective deoxygenation at N adjacent to EWG | researchgate.net |
| Catalytic Hydrogenation | Various catalysts (e.g., Pd, Pt) | Deoxygenation | nih.gov |
| Sodium Hypophosphite | - | Deoxygenation | nih.gov |
| Titanium (III) Chloride | - | Deoxygenation | nih.gov |
Oxygen Transfer and Rearrangement Processes
While reduction leads to the removal of the N-oxide oxygen, this oxygen atom can also be transferred to other molecules or induce rearrangements within the parent structure. The N-oxide functionality enhances the reactivity of the quinoxaline ring, making it susceptible to both nucleophilic and electrophilic attack.
Photolysis of quinoxaline N-oxides can lead to various rearrangement products, the nature of which depends on the solvent and the substitution pattern of the quinoxaline ring. rsc.org Although specific studies on this compound are limited, by analogy to other quinoxaline N-oxides, it can be expected to undergo similar photochemical transformations.
Reactions at the 2-Amino Group
The 2-amino group of this compound is a versatile handle for introducing a wide range of substituents and for constructing more complex heterocyclic systems. Its nucleophilic character allows for reactions such as acylation, alkylation, condensation, and annulation.
Acylation and Alkylation Reactions
The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. For example, 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides have been successfully acylated with various acid chlorides. mdpi.com This reaction provides a straightforward method for introducing acyl groups that can modulate the biological activity or serve as precursors for further transformations. mdpi.comnih.gov
Alkylation of the amino group can also be achieved, though the conditions must be carefully controlled to avoid reaction at the N-oxide or the ring nitrogens. researchgate.netrsc.org For instance, base-mediated alkylation of quinoxalin-2(1H)-ones using nitroalkanes has been reported, suggesting that similar strategies could be adapted for the alkylation of the amino group in this compound. rsc.org Furthermore, methods for the alkylation of (2-imidazolin-2-ylamino)quinoxaline derivatives have been described, which involve the replacement of a bromo group with an alkyl group using an alkyl stannane (B1208499) and a palladium catalyst. googleapis.comgoogle.co.ls
| Reaction Type | Reagent | Product | Reference |
| Acylation | Acid Chlorides | N-Acylated this compound | mdpi.com |
| Alkylation | Alkyl Halides / Base | N-Alkylated this compound | researchgate.net |
| Alkylation | Nitroalkanes / Base | C-Alkylated quinoxaline (by analogy) | rsc.org |
| Alkylation | Alkyl Stannane / Pd catalyst | Alkylated quinoxaline (by analogy) | googleapis.comgoogle.co.ls |
Condensation and Annulation Reactions
The 2-amino group is a key functionality for building fused heterocyclic systems through condensation and annulation reactions. It can react with bifunctional reagents to construct new rings onto the quinoxaline scaffold. For instance, the condensation of o-phenylenediamines with α-dicarbonyl compounds is a classic and widely used method for synthesizing quinoxalines. sapub.org Similarly, the amino group in this compound can participate in condensation reactions with various electrophiles.
One-pot syntheses of 2-aminoquinoxalines have been developed involving the condensation of o-phenylenediamines, aldehydes, and a cyanide source, proceeding through a Strecker-type reaction followed by cyclization and aromatization. rsc.orgrsc.orgnih.gov These methodologies highlight the potential for the amino group to act as a nucleophile in multicomponent reactions to build molecular complexity.
Annulation reactions, which involve the formation of a new ring, are also important transformations. For example, metal-free approaches for synthesizing hybrid quinoxaline derivatives have been developed, showcasing the potential for annulative π-extension and intramolecular aza-annulation reactions to expand the quinoxaline scaffold. acs.orgacs.org
Derivatization for Scaffold Expansion
The derivatization of the 2-amino group is a powerful strategy for scaffold expansion and the creation of libraries of compounds with diverse biological activities. The synthesis of new quinoxaline derivatives containing 1,2,4-oxadiazole (B8745197) and tetrazole rings has been achieved starting from 2-aminoquinoxaline-3-carbonitrile 1,4-dioxides, demonstrating the utility of the amino group as a launchpad for constructing other heterocyclic rings. researchgate.net
Furthermore, the amino group can be converted into other functional groups via diazotization followed by substitution, a common strategy in aromatic chemistry that could be applied to the 2-aminoquinoxaline system. e-bookshelf.de This would allow for the introduction of a wide variety of substituents at the 2-position, further expanding the chemical space accessible from this versatile starting material.
Reactions on the Quinoxaline Aromatic System
The chemical reactivity of the aromatic system in this compound is a complex interplay of the inherent electronic properties of the quinoxaline nucleus and the influence of both the amino and the N-oxide functional groups. These substituents significantly modulate the electron density and susceptibility of the ring system to various transformations.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on the quinoxaline ring system is generally challenging. The pyrazine (B50134) ring, being a π-deficient heteroaromatic system, deactivates the fused benzene (B151609) ring towards attack by electrophiles. thieme-connect.de The introduction of an N-oxide group further intensifies this deactivation due to the electron-withdrawing nature of the N-oxide functionality. cdnsciencepub.com
For the parent quinoxaline molecule, electrophilic substitution requires forcing conditions and typically occurs at the C5 and C8 positions of the benzenoid ring, which possess the highest electron density. thieme-connect.deoaji.net For instance, the nitration of quinoxaline with a mixture of concentrated nitric acid and oleum (B3057394) yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. oaji.net However, attempts to nitrate (B79036) aminoquinoxalines have often resulted in decomposition, highlighting the difficulty of performing such reactions on the activated amine-substituted ring. lsbu.ac.uk
The 2-amino group is a strong activating group and an ortho-, para-director. In the context of this compound, it would be expected to direct incoming electrophiles towards the C3 position (ortho) and, to a lesser extent, activate the benzenoid ring. However, the powerful deactivating effect of the N-oxidized pyrazine ring system generally overrides the activating effect of the amino group.
Furthermore, common electrophilic substitution reactions like Friedel-Crafts alkylation and acylation are generally incompatible with substrates bearing an amino group. libretexts.org The lone pair of electrons on the amino nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a complex that strongly deactivates the aromatic ring, thereby inhibiting the reaction. libretexts.orgmasterorganicchemistry.com
While specific examples of electrophilic aromatic substitution on this compound are scarce in the literature, some related transformations have been reported on substituted quinoxaline systems. For example, 2,3-diphenylquinoxaline (B159395) can be sulfonated at the 6-position, and 2-(dimethoxymethyl)quinoxaline (B14256468) 1,4-dioxide has been shown to undergo bromination at the C6 position. mdpi.comproquest.comsmolecule.com These examples suggest that if electrophilic substitution were to occur on this compound without decomposition, it would likely favor the benzenoid ring, but would require harsh reaction conditions.
Nucleophilic Aromatic Substitution on Activated Sites
In stark contrast to its deactivation towards electrophiles, the N-oxide group significantly activates the quinoxaline ring for nucleophilic aromatic substitution (SNAr). thieme-connect.denih.gov The electron-withdrawing N-oxide moiety polarizes the ring system, creating electron-deficient carbon centers that are susceptible to attack by nucleophiles. This activation is most pronounced at the positions alpha (C2, C3) and para (C6) to the N-oxide group. thieme-connect.denih.gov
In this compound, the C3 position is activated towards nucleophilic attack. However, studies on the parent 2-aminoquinoxaline (without the N-oxide) have shown that nucleophilic substitution at the C3 position is difficult and necessitates the use of very strong nucleophiles, such as organolithium or Grignard reagents. mdpi.comdntb.gov.ua
The presence of a good leaving group, such as a halogen, on the quinoxaline N-oxide scaffold facilitates nucleophilic substitution. The most important methods for diversifying quinoxaline 1,4-dioxides are based on the modification of halogen atoms or other leaving groups at the activated positions (2, 3, 6, and 7) of the heterocycle. nih.gov For instance, fluorine atoms at the C6 and C7 positions of the quinoxaline ring are readily substituted by various cyclic amines. unav.edunih.gov The fluoro group acts as a better leaving group than chloro, allowing for shorter reaction times. unav.edu The substitution of phenoxy groups by amines has also been demonstrated as a viable pathway to introduce amino substituents onto the quinoxaline 1,4-di-N-oxide ring. researchgate.netmdpi.com
The table below summarizes representative nucleophilic aromatic substitution reactions on quinoxaline N-oxide derivatives, illustrating the reactivity at different positions.
| Substrate | Position of Substitution | Nucleophile | Product | Reference |
|---|---|---|---|---|
| 6-Fluoro/Chloro-substituted Quinoxaline di-N-oxide | C6 | Cyclic Amines (e.g., Piperidine) | 6-Amino-substituted Quinoxaline di-N-oxide | unav.edu |
| 7-Fluoro/Chloro-substituted Quinoxaline di-N-oxide | C7 | Cyclic Amines | 7-Amino-substituted Quinoxaline di-N-oxide | nih.govunav.edu |
| 2-Aminoquinoxaline | C3 | n-BuLi, Me-MgCl (Strong Alkyl Nucleophiles) | 3-Alkyl-2-aminoquinoxaline | mdpi.com |
| 2-Phenoxy-3-methylquinoxaline 1,4-di-N-oxide | C2 | Ammonia (B1221849) | 2-Amino-3-methylquinoxaline 1,4-di-N-oxide | researchgate.netmdpi.com |
| 6,7-Difluoro-2-acyl-3-methylquinoxaline 1,4-dioxide | C6 | Piperazine (B1678402), Azoles | 6-Amino-7-fluoro-2-acyl-3-methylquinoxaline 1,4-dioxide | nih.gov |
Ring-Opening and Ring-Contraction Transformations
The quinoxaline N-oxide scaffold can undergo significant structural changes, including ring-opening and ring-contraction reactions, under specific energetic conditions such as photolysis, thermolysis, or treatment with strong reagents. These transformations often lead to the formation of different heterocyclic systems.
A notable transformation of quinoxaline N-oxides is their ring contraction to form benzimidazole (B57391) derivatives. rsc.orgrsc.org This rearrangement can be initiated by various means. For example, photolysis of quinoxaline-2-ylcarbamate N-oxides in solvents like methanol (B129727) results in the formation of the corresponding benzimidazol-2-ylcarbamates. rsc.org Similarly, exposing a methanolic solution of 2-benzoyl-3-phenylquinoxaline di-N-oxide to sunlight yields 1,3-dibenzoylbenzimidazolone. rsc.org
Thermolysis of specific derivatives can also induce ring contraction. The thermal decomposition of 2-azidoquinoxaline (B6189031) 1-oxide leads to the formation of 2-cyano-1-hydroxybenzimidazole. rsc.org Another pathway involves the treatment of 2-haloquinoxalines with potassium amide in liquid ammonia, which results in the formation of benzimidazole alongside the expected 2-aminoquinoxaline. This indicates that the presence of a substituent at the C3 position does not hinder the ring contraction process. rsc.orgrsc.org
Ring-opening of the pyrazine ring in quinazoline (B50416) 3-oxides, a related heterocyclic system, has also been observed, suggesting that similar pathways could be accessible for quinoxaline N-oxides under certain hydrolytic or reductive conditions. nih.gov The photolysis of 2-substituted quinoxaline 1,4-dioxides in aqueous solution can lead to isomerization to 3-oxoquinoxaline 1-N-oxides through an intermediate oxaziridine. nih.gov
The following table details key ring transformation reactions reported for quinoxaline N-oxide systems.
| Substrate | Conditions | Transformation Type | Product | Reference |
|---|---|---|---|---|
| Quinoxalin-2-ylcarbamate N-oxides | Photolysis (e.g., in Methanol) | Ring Contraction | Benzimidazol-2-ylcarbamates | rsc.org |
| 2-Benzoyl-3-phenylquinoxaline di-N-oxide | Sunlight (in Methanol) | Ring Contraction | 1,3-Dibenzoylbenzimidazolone | rsc.org |
| 2-Azidoquinoxaline 1-oxide | Thermolysis | Ring Contraction | 2-Cyano-1-hydroxybenzimidazole | rsc.org |
| 2-Chloroquinoxaline (B48734) | Potassium amide in liquid ammonia | Ring Contraction | Benzimidazole | rsc.orgrsc.org |
| 2-Substituted quinoxaline 1,4-dioxides | Photolysis (in aqueous solution) | Rearrangement | 3-Oxoquinoxaline 1-N-oxides | nih.gov |
Spectroscopic and Structural Elucidation of 2 Aminoquinoxaline N Oxide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-aminoquinoxaline N-oxide compounds, offering precise information about the chemical environment of various nuclei.
Proton NMR (¹H NMR) is instrumental in identifying the positions and coupling of hydrogen atoms within the this compound scaffold. In derivatives of 2-aminoquinoxaline 1,4-di-N-oxide, the protons on the quinoxaline (B1680401) ring typically appear in the downfield region, generally between 7.5 and 8.5 ppm. smolecule.com For instance, in a series of 2-cyano-3-amidoquinoxaline 1,4-dioxides, the aromatic protons (H5, H6, H7, H8) resonate in the range of 7.99-8.52 ppm. mdpi.com The amino group protons often present as a broad singlet, with their chemical shift being influenced by the solvent and substitution pattern. For example, the NH proton in 2-cyano-3-(cyclopropanecarboxamido)quinoxaline 1,4-dioxide appears as a singlet at 11.54 ppm in DMSO-d6. mdpi.com
Substituents on the quinoxaline ring significantly affect the chemical shifts of the aromatic protons. For example, in 7-methoxy substituted derivatives, the H6 and H8 protons experience shifts due to the electron-donating nature of the methoxy (B1213986) group. mdpi.com The coupling constants (J values) between adjacent protons are also crucial for assigning their positions on the benzene (B151609) portion of the quinoxaline ring. mdpi.commdpi.com
Table 1: Selected ¹H NMR Chemical Shifts (ppm) for this compound Derivatives in DMSO-d6
| Compound | H5 | H6 | H7 | H8 | NH | Other Protons |
|---|---|---|---|---|---|---|
| 2-Cyano-3-(cyclopropanecarboxamido)quinoxaline 1,4-dioxide | 8.45 (d) | 7.99 (t) | 8.08 (t) | 8.52 (d) | 11.54 (s) | 2.26 (m, CH), 0.98 (d, CH₂), 0.92 (d, CH₂) |
| 3-Acetamido-2-cyanoquinoxaline 1,4-dioxide | 8.50 (d) | 8.08 (t) | 7.99 (t) | 8.45 (d) | 11.29 (s) | 2.27 (s, CH₃) |
| 7-Chloro-2-cyano-3-(cyclopentanecarboxamido)quinoxaline 1,4-dioxide | 8.50 (d) | 8.11 (dd) | - | 8.47 (d) | 11.44 (s) | 3.73 (t, CH₂), 2.75 (t, CH₂), 2.08 (t, CH₂) |
| 2-Cyano-3-(cyclopropanecarboxamido)-7-methoxyquinoxaline 1,4-dioxide | 8.43 (d) | 7.69 (dd) | - | 7.74 (d) | 11.42 (s) | 4.01 (s, OCH₃), 2.51 (bs, CH), 0.97 (d, CH₂), 0.91 (d, CH₂) |
Data sourced from MDPI. mdpi.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound compounds. The chemical shifts of the carbon atoms in the quinoxaline ring are sensitive to the electronic effects of substituents. nih.gov For instance, the positions of substituents in the benzene ring of quinoxaline have a notable impact on the chemical shifts of the pyrazine (B50134) core carbons. nih.gov In 2-aminoquinoxaline derivatives, the carbon atoms of the quinoxaline core typically resonate in the aromatic region of the spectrum. For N-benzylquinoxalin-2-amine, the aromatic carbons appear at chemical shifts including 169.1, 142.3, 136.0, 132.4, 129.8, 127.4, 124.2, and 121.6 ppm. ripublication.com The presence of an N-oxide group generally influences the chemical shifts of the adjacent carbon atoms. The structure of these compounds, including the position of substituents, can be confirmed by analyzing the ¹³C NMR spectra, sometimes in conjunction with X-ray analysis. nih.gov
Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of proton and carbon signals in complex molecules like 2-aminoquinoxaline N-oxides.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu By identifying cross-peaks between protons, one can trace the connectivity of the proton spin systems, which is particularly useful for assigning protons on the substituted benzene ring of the quinoxaline core. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This is a highly sensitive technique that allows for the direct assignment of carbon signals based on their attached, and often already assigned, protons. sdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the entire molecular structure by identifying long-range connectivities. For example, it can be used to confirm the position of substituents by observing correlations between the protons of the substituent and the carbons of the quinoxaline ring. sdsu.eduemerypharma.com
These 2D NMR techniques, when used in combination, provide a comprehensive and detailed structural map of this compound derivatives. youtube.comresearchgate.net
Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms within a molecule. Although less sensitive than ¹H NMR, it is highly sensitive to the electronic environment of the nitrogen atoms. huji.ac.il The chemical shifts of the ring nitrogens and the amino group nitrogen in 2-aminopyridine (B139424) N-oxide, a related structure, are influenced by substituents. scispace.com For instance, a strong resonance interaction between a 2-amino group and a 5-nitro group leads to a deshielding of the amino nitrogen. scispace.com In the biosynthesis of quinoxaline antibiotics, ¹⁵N NMR has been used to determine that the N-1 and N-4 atoms of the quinoxaline rings originate from the indole (B1671886) and amino groups of tryptophan, respectively. nih.gov For 2-aminoquinoxaline N-oxides, ¹⁵N NMR can differentiate between the ring nitrogens and the exocyclic amino nitrogen, and the N-oxide nitrogen, providing valuable data on tautomeric equilibria and electronic effects. scispace.com Due to the low natural abundance and sensitivity of ¹⁵N, isotopic enrichment or indirect detection methods like ¹H-¹⁵N heteronuclear correlation are often employed. huji.ac.il
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound compounds.
Infrared (IR) Spectroscopy: IR spectra of this compound derivatives show characteristic absorption bands. The N-H stretching vibrations of the amino group typically appear in the region of 3200-3500 cm⁻¹. mdpi.comresearchgate.net The N-oxide group (N⁺-O⁻) exhibits a strong stretching vibration, often observed around 1320-1340 cm⁻¹. mdpi.commdpi.com For example, in a series of 2-cyano-3-amidoquinoxaline 1,4-dioxides, the N⁺-O⁻ stretch is consistently found in the 1324-1332 cm⁻¹ range. mdpi.com Other characteristic bands include the C=O stretch for amide derivatives (around 1685-1696 cm⁻¹) and the C≡N stretch for cyano-substituted compounds (around 2236-2374 cm⁻¹). mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. A vibrational analysis of related quinoxaline derivatives has been carried out using both Raman and infrared spectroscopy to understand the molecular vibrations. researchgate.net
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound Example |
|---|---|---|
| N-H Stretch (Amino) | 3200 - 3500 | 2-Amino-3-methylquinoxaline 1,4-di-N-oxide (3400, 3290) |
| N⁺-O⁻ Stretch (N-oxide) | 1320 - 1340 | 2-Cyano-3-(cyclopropanecarboxamido)quinoxaline 1,4-dioxide (1332) |
| C=O Stretch (Amide) | 1680 - 1700 | 2-Cyano-3-(cyclopropanecarboxamido)quinoxaline 1,4-dioxide (1692) |
| C≡N Stretch (Cyano) | 2230 - 2380 | 2-Cyano-3-(cyclopropanecarboxamido)quinoxaline 1,4-dioxide (2373) |
Data compiled from various sources. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectra of quinoxaline derivatives are characterized by absorption bands that are influenced by the aromatic system and the presence of substituents. mdpi.com The introduction of an amino group, an electron-donating group, into the quinoxaline N-oxide system can cause a bathochromic (red) shift in the absorption maxima. These compounds can act as dual optical chemosensors, exhibiting shifts in both absorption and emission bands in response to changes in pH. mdpi.comresearchgate.net The optical properties, including the band gap, can be investigated using UV-Visible spectroscopy. researchgate.net For example, a related quinoxaline derivative was found to have a band gap of 3.99 eV as determined by its UV-Vis spectrum. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound and its derivatives, providing precise information on their molecular mass and structural features through fragmentation analysis. researchgate.net In typical electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), the molecule is first ionized to produce a molecular ion (or a protonated molecule, [M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the compound's molecular weight. wikipedia.orgmsu.edu
The fragmentation patterns observed in the mass spectrum offer valuable insights into the molecular structure. A key and diagnostic fragmentation pathway for N-oxides is the loss of an oxygen atom, often observed as a fragment ion at m/z corresponding to [M-16] or [M+H-16]⁺. nih.gov This "deoxygenation" process is a characteristic feature that can help distinguish N-oxides from other isomers, such as hydroxylated metabolites. nih.gov The propensity for this fragmentation can be influenced by the instrument settings; for instance, increasing the temperature of the ion source can enhance the thermal deoxygenation, leading to a more intense [M+H-16]⁺ peak. nih.gov
While the loss of the N-oxide oxygen is a primary cleavage, other fragmentation pathways can also occur, depending on the nature and position of substituents on the quinoxaline ring. conicet.gov.ar For example, in substituted 2-aminoquinoxaline N-oxides, fragmentation may also involve the loss of side chains or rearrangements. The relative stability of the precursor ions and the energy required for fragmentation can be studied using tandem mass spectrometry (MS/MS), which provides more detailed structural information by isolating the molecular ion and inducing further fragmentation. wikipedia.orgconicet.gov.ar
Table 1: Common Fragmentation Pathways for Quinoxaline N-Oxide Derivatives in MS
| Precursor Ion | Fragmentation Process | Resulting Fragment | Significance |
|---|---|---|---|
| [M+H]⁺ | Neutral Loss of Oxygen | [M+H-16]⁺ | Diagnostic for N-oxide functionality nih.gov |
| [M+H]⁺ | Loss of Water (from certain substituents) | [M+H-18]⁺ | Indicates presence of hydroxyl or other labile groups conicet.gov.ar |
| [M+H]⁺ | Side Chain Cleavage | Varies | Provides information on the nature of substituents msu.educonicet.gov.ar |
| [M+H]⁺ | Ring Cleavage | Varies | Less common, but can reveal core structural information |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound compounds, this technique provides unambiguous confirmation of their molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov The resulting crystal structure reveals the planarity of the quinoxaline ring system, which is a consequence of its aromatic character, and clarifies the geometry and conformation of substituent groups. iucr.org
Studies on derivatives such as 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide have provided detailed crystallographic data. mdpi.com The analysis of its crystal structure confirmed that the molecule exhibits acyloin-endiol tautomerism in the solid state. mdpi.com Furthermore, crystallographic studies illuminate the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions often include hydrogen bonds, particularly involving the amino group and N-oxide oxygen atoms, as well as π–π stacking interactions between the aromatic quinoxaline rings. iucr.org For instance, in the crystal structure of 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione, intermolecular O—H⋯O hydrogen bonds link the molecules into distinct motifs. iucr.org
Table 2: Example Crystal Data for a Quinoxaline 1,4-di-N-oxide Derivative
| Parameter | 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide mdpi.com |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂O₅ |
| Molecular Weight | 250.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.4320 (12) |
| b (Å) | 10.7514 (9) |
| c (Å) | 13.2728 (11) |
| V (ų) | 1958.5 (3) |
| Z | 8 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Analogues
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemistry of chiral molecules that lack a center of inversion. In the context of 2-aminoquinoxaline N-oxides, this method is applied to analogues that have been rendered chiral, for example, by the introduction of a chiral substituent or by the creation of a helical molecular structure. mdpi.comresearchgate.net
CD spectroscopy measures the differential absorption of left and right circularly polarized light, which provides information about the three-dimensional structure of chiral molecules in solution. rsc.org A notable application is the study of steroidal quinoxalines, where a chiral steroid moiety is fused to the quinoxaline core. mdpi.comresearchgate.net In such cases, the chirality of the steroid can induce a helical twist in the quinoxaline chromophore. mdpi.com The resulting CD spectrum can exhibit characteristic signals known as Cotton effects. The sign of the Cotton effect (positive or negative) can be correlated to the helicity of the molecule; for example, positive Cotton effects observed in certain steroidal quinoxalines have been interpreted as indicating a P (right-handed) helicity. mdpi.comresearchgate.net
The chiroptical properties are highly sensitive to the molecular structure, including the nature of substituents. mdpi.com Research has shown that changing a substituent on the quinoxaline ring, for instance from a methyl to a chloro group, can significantly alter the CD spectrum. mdpi.comresearchgate.net This sensitivity allows CD spectroscopy to be used as a tool to probe subtle conformational changes and to establish structure-chirality relationships, which is crucial for the design of new chiral molecules. mdpi.com
Table 3: Chiroptical Data for Chiral Steroidal Quinoxaline Analogues
| Compound | Substituent on Quinoxaline Ring | Observed CD Signal | Inferred Helicity | Reference |
|---|---|---|---|---|
| 5α-cholest-3-eno-(3, 4-b)-quinoxaline | Unsubstituted | Positive Cotton effect at 238 nm | P helicity | mdpi.comresearchgate.net |
| Methyl-substituted analogue | Methyl | Positive Cotton effect at 240 nm | P helicity | mdpi.comresearchgate.net |
| Chloro-substituted analogue | Chloro | Different CD behavior (details not specified) | - | mdpi.comresearchgate.net |
Rational Design and Synthesis of 2 Aminoquinoxaline N Oxide Analogues
Structure-Activity Relationship (SAR) Studies for Targeted Modulation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of 2-aminoquinoxaline N-oxide analogues influence their biological activity. These studies systematically alter parts of the molecule and assess the resulting impact on a specific biological outcome, such as antimicrobial or antiparasitic potency.
Key findings from SAR studies reveal that the 1,4-di-N-oxide groups are often crucial for potent biological activity, particularly in the context of antimycobacterial agents. nih.gov The N-oxide moieties are believed to act as pro-drugs, undergoing bioreduction in hypoxic environments, such as those found in solid tumors or within certain bacteria, to generate reactive radical species. frontiersin.org
Substituents on the quinoxaline (B1680401) ring system play a critical role in modulating potency and selectivity. For instance, in a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives tested for anti-tuberculosis activity, the nature of the ester group at the C-2 position was a major determinant of efficacy. nih.gov The activity was found to improve in the order: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov Furthermore, the presence of a chloro, methyl, or methoxy (B1213986) group at the C-7 position of the benzene (B151609) ring was shown to reduce the Minimum Inhibitory Concentration (MIC) and IC50 values, indicating enhanced potency. nih.gov
In the development of trypanocidal agents, the introduction of a trifluoromethyl (CF3) group at the C-3 position has been identified as a key modification for enhancing activity. mdpi.com A comparative analysis showed that replacing a methyl group at C-3 with a trifluoromethyl group could increase biological activity by as much as 36-fold. mdpi.com This enhancement is attributed to the high stability and lipophilicity conferred by the CF3 group, potentially facilitating passage into the target organism. mdpi.com
For antiplasmodial and leishmanicidal activities, halogen substituents at the C-7 position have been shown to increase potency. mdpi.com Studies on 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives revealed that compounds with a halogen at position 7, combined with an increasing length of an aliphatic chain in an amide substituent, demonstrated a correlated increase in antimalarial and leishmanicidal activity. mdpi.com
| Scaffold | Position | Substituent | Observed Effect on Activity | Target | Reference |
| Quinoxaline-7-carboxylate 1,4-di-N-oxide | C-3 | Trifluoromethyl (CF3) | 36-fold increase in activity compared to CH3 | Trypanosoma cruzi | mdpi.com |
| Quinoxaline-2-carboxylate 1,4-di-N-oxide | C-7 | Cl, CH3, or OCH3 | Reduced MIC and IC50 values | Mycobacterium tuberculosis | nih.gov |
| 3-Aminoquinoxaline 1,4-di-N-oxide | C-7 | Halogen (e.g., Cl) | Increased antiplasmodial activity | Plasmodium falciparum | mdpi.com |
| Isopropyl quinoxaline 1,4-di-N-oxide | C-2 | Furan (B31954) group | 8-fold decrease compared to bioisosteric sulfur-containing groups | Trypanosoma cruzi | mdpi.com |
Strategic Functionalization at Key Positions (C-2, C-3, C-6, C-7)
The functionalization of the quinoxaline N-oxide core at specific positions is a primary strategy for creating diverse analogues. The electronic properties of the heterocyclic ring, influenced by the two N-oxide groups, dictate the reactivity at different carbons. nih.gov The electron-withdrawing nature of the N-oxide fragments facilitates nucleophilic substitution reactions, particularly at positions 2, 3, 6, and 7. nih.gov
C-2 and C-3 Positions: These positions on the pyrazine (B50134) ring are highly activated towards modification. The classical Beirut reaction, which involves the cyclocondensation of a benzofuroxan (B160326) (a benzofurazan (B1196253) N-oxide) with a suitable two-carbon component like a β-diketone or malononitrile (B47326), is a primary method for constructing the quinoxaline 1,4-di-N-oxide ring system with desired substituents at C-2 and C-3. nih.govresearchgate.netmdpi.com For example, reacting benzofuroxan with malononitrile yields 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide. researchgate.netmdpi.com The amino group at C-3 can then be further functionalized.
Direct C-H functionalization at the C-3 position of quinoxalin-2-ones (a related scaffold) has also been developed, employing methods like copper-catalyzed alkylation reactions to introduce new carbon-carbon bonds. chim.it
C-6 and C-7 Positions: These positions on the benzene ring are amenable to modification, often through nucleophilic aromatic substitution (SNAr) if a suitable leaving group, such as a halogen, is present. For instance, in 6,7-dihalogenated quinoxaline N-oxides, one halogen can be selectively displaced by an amine. nih.gov The reaction often proceeds regioselectively to yield the 6-amino-substituted product, a preference explained by the electron-withdrawing effect of the substituent at the C-2 position. nih.gov This approach was used to synthesize a series of 6-amino derivatives by treating 2-acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides with piperazine (B1678402) or various azoles. nih.govmdpi.com
| Position | Reaction Type | Reagents/Method | Resulting Functional Group | Reference |
| C-2 / C-3 | Cyclocondensation | Beirut Reaction (Benzofuroxan + Malononitrile) | C-2 Carbonitrile, C-3 Amino | mdpi.com |
| C-6 / C-7 | Nucleophilic Aromatic Substitution (SNAr) | 6,7-Difluoroquinoxaline + Piperazine/K2CO3 | C-6 Piperazinyl | nih.govmdpi.com |
| C-2 | Oxidation | SeO2 oxidation of 2,3-dimethylquinoxaline (B146804) N-oxide | C-2 Formyl | mdpi.com |
| C-3 | C-H Alkylation | CuCl/TBPB with quinoxalin-2-one | C-3 Benzyl | chim.it |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides powerful tools for the rapid synthesis of large, systematically organized collections, or "libraries," of molecules. These libraries are invaluable for screening for new drug leads and for efficiently exploring SAR. Several combinatorial approaches have been adapted for the synthesis of quinoxaline derivatives.
Solid-phase synthesis has been successfully employed to generate quinoxaline libraries. researchgate.net In one method, a β-(3,4-diaminophenyl)alanine residue immobilized on a solid support is reacted with various α-dicarbonyl compounds to form a series of quinoxaline-containing dipeptides. researchgate.net This strategy allows for easy purification and the generation of significant structural diversity by simply changing the α-dicarbonyl reactant.
Multicomponent reactions (MCRs) are also highly suited for combinatorial library generation due to their convergent nature and operational simplicity. An Ugi-based, four-component reaction has been developed for the rapid assembly of diverse quinoxaline frameworks. nih.gov This approach uses readily available commercial starting materials and does not require the synthesis of complex intermediates, making it an efficient method for producing libraries of quinoxaline derivatives for biological screening. nih.gov
Bioisosteric Replacements within the Quinoxaline N-Oxide Scaffold
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of rational drug design. This approach is used to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity.
The quinoxaline ring itself is considered a bioisostere of other aromatic systems like quinoline, naphthyl, and benzothienyl rings. nih.gov Within the quinoxaline N-oxide scaffold, specific substituents are often targeted for bioisosteric replacement. For example, in a series of antimalarial compounds, a phenyl group was successfully replaced by 2-thienyl or 2-furyl groups, which are common bioisosteres. nih.gov
Grimm's Hydride Displacement Law provides a theoretical basis for identifying more complex bioisosteres. nih.gov This principle has been applied to the design of quinoxaline N-oxide derivatives, for instance, by considering the replacement of a carbonyl group with a reduced methylene (B1212753) group or a phenoxy group. nih.gov
However, not all bioisosteric replacements yield favorable results. In a study of trypanocidal compounds, replacing a sulfur atom in a thiophene (B33073) ring at the C-2 position with an oxygen atom to form a furan ring (a classic bioisosteric switch) led to an eight-fold decrease in biological activity, highlighting that subtle electronic and conformational differences between bioisosteres can have a significant biological impact. mdpi.com
Development of Hybrid Compounds Integrating Other Pharmacophores
A modern drug design strategy involves creating hybrid molecules by covalently linking two or more distinct pharmacophores. The goal is to develop compounds with a dual mode of action, enhanced potency through synergistic effects, or improved drug-resistance profiles. The this compound scaffold has been used as a core structure for the development of such hybrids.
For instance, quinoxaline 1,4-di-N-oxide hybrids containing the pharmacophores of known antimalarial drugs, chloroquine (B1663885) and primaquine, have been designed and synthesized. mtieat.org This approach aimed to combine the potential hypoxic-cell targeting of the quinoxaline N-oxide moiety with the established mechanisms of existing drugs. Some of the resulting chloroquine-quinoxaline hybrids exhibited potent activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. mtieat.org
Another example is the creation of hybrids incorporating the sulfonamide moiety, a well-known pharmacophore present in many antibacterial and diuretic drugs. mdpi.com 3-Amino-1,4-di-N-oxide quinoxaline-2-carbonitrile has been reacted with various substituted sulfonyl chlorides to produce quinoxaline-sulfonamide hybrids, which were subsequently evaluated for antileishmanial activity. mdpi.com
More complex hybrids have been synthesized by combining a 2-piperazinyl quinoxaline core with isatin-based Schiff bases and metformin (B114582) fragments, aiming to create multi-target anticancer agents. rsc.org These hybrid compounds were designed to interact with multiple biological targets, with molecular docking studies suggesting potential binding to the c-Kit tyrosine kinase receptor. rsc.org
Theoretical and Computational Chemistry Studies of 2 Aminoquinoxaline N Oxide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics of 2-Aminoquinoxaline N-oxide.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netaps.org For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry in the gas phase. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The optimized structural parameters, such as bond lengths and angles, calculated via DFT, generally show good agreement with experimental data obtained from X-ray crystallography. nih.gov These calculations provide a precise model of the molecular structure, which is the foundation for further analysis of the molecule's properties and reactivity. DFT is also used to calculate harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the structure. nih.govscispace.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govscirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer is associated with the bioactivity of the molecule. scirp.org For quinoxaline derivatives, the HOMO is typically distributed over the quinoxaline ring system, while the LUMO is also located on the aromatic rings. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing N-oxide group influences the energies and distribution of these orbitals. DFT calculations are the primary method used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net The calculated HOMO-LUMO energy gap for a related quinoxalin-2-one derivative was found to be 3.8904 eV. nih.gov
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the energy lowering due to maximal electron flow |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.
For a molecule like this compound, the MEP map would be expected to show a high negative potential (red) around the N-oxide oxygen atom and the nitrogen atoms of the quinoxaline ring, indicating these are likely sites for electrophilic interaction. nih.gov The amino group, being electron-donating, would also influence the charge distribution. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential (blue), making them potential sites for nucleophilic interaction. nih.gov MEP analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction.
Reaction Mechanism Elucidation Through Computational Simulations
Computational simulations are instrumental in elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and the identification of the most favorable reaction mechanism.
For quinoxaline N-oxides, computational studies can explore their synthesis, such as the Beirut reaction, or their reduction mechanisms, which are often linked to their biological activity. researchgate.netmdpi.com For instance, the biological activity of many quinoxaline 1,4-di-N-oxides is dependent on the enzymatic reduction of one or both N-oxide groups. nih.gov Computational methods can model these reduction steps, providing insight into the formation of radical intermediates that may be responsible for the compound's therapeutic or toxic effects. nih.gov DFT calculations can be used to model the intermediates and transition states involved in these complex reaction pathways. nih.govmdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and structural elucidation of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By optimizing the molecular geometry and then calculating the magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO), accurate predictions of NMR spectra can be made. scispace.com These calculated shifts, when compared to experimental data, can help confirm the proposed structure of this compound and its derivatives. scispace.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. scispace.com This method calculates the excitation energies and oscillator strengths of electronic transitions. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic transitions occurring within the molecule, typically π → π* and n → π* transitions in aromatic systems like quinoxaline. nih.gov
| Spectroscopy Type | Computational Method | Predicted Parameters | Application |
|---|---|---|---|
| NMR (Nuclear Magnetic Resonance) | DFT (e.g., GIAO method) | Chemical Shifts (δ) | Structural confirmation and assignment of resonances |
| UV-Vis (Ultraviolet-Visible) | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | Analysis of electronic transitions |
| IR (Infrared) / Raman | DFT | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and structural analysis |
Advanced Applications in Chemical Research Excluding Clinical Outcomes
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The quinoxaline (B1680401) N-oxide scaffold is a cornerstone in the construction of complex heterocyclic compounds. The presence of the N-oxide functionality and the amino group imparts a distinct reactivity profile to 2-aminoquinoxaline N-oxide, making it a versatile intermediate for the synthesis of diverse and intricate molecular architectures.
A primary method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of benzofuroxans with enamines or β-dicarbonyl compounds. This reaction has been instrumental in accessing a variety of substituted quinoxaline 1,4-dioxides. The amino group at the 2-position of the quinoxaline ring can be readily introduced and serves as a handle for further functionalization, allowing for the construction of more complex derivatives.
The reactivity of the N-oxide group is a key feature that synthetic chemists exploit. It can facilitate nucleophilic substitution reactions at the adjacent carbon atoms of the quinoxaline ring. Furthermore, the N-oxide group can be deoxygenated to the corresponding quinoxaline, providing another layer of synthetic versatility. The amino group, being a nucleophile, can participate in various reactions such as acylation, alkylation, and condensation reactions to build more elaborate structures. nih.gov
The strategic modification of this compound derivatives has led to the synthesis of compounds with significant biological activities, although clinical outcomes are beyond the scope of this article. For instance, the introduction of different substituents on the amino group or the quinoxaline ring has been a common strategy to modulate the properties of the resulting molecules.
A notable synthetic application is in the preparation of fused heterocyclic systems. The amino and N-oxide groups can participate in intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems with unique electronic and steric properties.
Table 1: Synthetic Methodologies for Quinoxaline N-Oxide Derivatives
| Reaction Name | Reactants | Product | Significance |
| Beirut Reaction | Benzofuroxan (B160326) and Enamines/β-dicarbonyls | Quinoxaline 1,4-dioxides | Primary method for synthesizing the quinoxaline N-oxide core. |
| Nucleophilic Aromatic Substitution | Quinoxaline N-oxide with leaving group and Nucleophile | Substituted Quinoxaline N-oxide | Allows for functionalization of the quinoxaline ring. |
| Deoxygenation | Quinoxaline N-oxide and Reducing agent | Quinoxaline | Provides access to the corresponding deoxygenated heterocycle. |
| N-alkylation/N-acylation | This compound and Alkyl/Acyl halide | N-substituted-2-aminoquinoxaline N-oxide | Modification of the amino group for structural diversity. |
Contributions to Materials Science and Engineering
The unique photophysical and electronic properties of the quinoxaline core, enhanced by the N-oxide and amino functionalities, make this compound a valuable component in the design of novel organic materials.
Quinoxaline derivatives are recognized for their applications in materials science, particularly in the development of electroluminescent materials. nih.gov The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline nucleus, which can be further tuned by the N-oxide group, makes these compounds suitable for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs). The amino group can act as an electron-donating group, creating a push-pull system within the molecule that can lead to desirable photoluminescent properties.
The ability to modify the structure of this compound allows for the fine-tuning of its electronic properties, such as the HOMO and LUMO energy levels, which is crucial for the design of efficient organic electronic devices. Researchers have explored the incorporation of quinoxaline N-oxide moieties into larger conjugated systems to create materials with tailored optical and electronic characteristics.
In the realm of polymer chemistry, quinoxaline-based monomers have been utilized to synthesize polymers with interesting thermal and electronic properties. While direct polymerization of this compound is not widely reported, its derivatives can be functionalized with polymerizable groups to be incorporated into polymer backbones. For instance, quinoxaline derivatives have been used in the development of photoinitiating systems for polymerization under visible light. mdpi.com
The hydrogen bonding capabilities of the amino group and the N-oxide oxygen atom make this compound an attractive candidate for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined architectures, such as sheets, ribbons, or porous networks. Such ordered structures are of interest for applications in areas like molecular recognition, catalysis, and gas storage. The ability to form predictable and stable supramolecular structures is a key aspect of crystal engineering, where this compound could serve as a versatile building block.
Coordination Chemistry: this compound as Ligands for Metal Complexes
The nitrogen atoms of the quinoxaline ring, the oxygen atom of the N-oxide group, and the nitrogen atom of the amino group all possess lone pairs of electrons, making this compound and its derivatives excellent candidates for ligands in coordination chemistry. nih.gov These compounds can act as monodentate, bidentate, or even polydentate ligands, coordinating to a variety of metal ions to form stable complexes.
The coordination mode of this compound can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. For example, it can coordinate to a metal center through the N-oxide oxygen and one of the quinoxaline nitrogen atoms, forming a chelate ring. The amino group can also participate in coordination, leading to more complex coordination geometries.
The resulting metal complexes often exhibit interesting magnetic, electronic, and catalytic properties. The electronic properties of the quinoxaline N-oxide ligand can be tuned by introducing different substituents, which in turn influences the properties of the metal complex. Researchers have synthesized and characterized a range of transition metal complexes with quinoxaline-based ligands, studying their structural, spectroscopic, and electrochemical properties.
Table 2: Coordination Modes of Quinoxaline-based Ligands
| Ligand Type | Coordination Atoms | Example Metal Ions | Potential Applications |
| Monodentate | N-oxide Oxygen or Ring Nitrogen | Various transition metals | Catalysis, Luminescent materials |
| Bidentate (Chelating) | N-oxide Oxygen and Ring Nitrogen | Cu(II), Ni(II), Co(II) | Model complexes, Magnetic materials |
| Bridging | Two Ring Nitrogens | Ru(II), Rh(III) | Polynuclear complexes, Molecular wires |
Analytical Chemistry Methodologies
In analytical chemistry, the unique properties of this compound can be harnessed to enhance separation and detection methods.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. The development of effective HPLC methods often relies on the physicochemical properties of the analytes. Quinoxaline N-oxides, including this compound, can be analyzed using reversed-phase HPLC. nih.gov
The presence of the polar N-oxide and amino groups, combined with the aromatic quinoxaline core, provides a balance of hydrophilicity and hydrophobicity that allows for good separation on common stationary phases like C18. The UV-Vis absorbance of the quinoxaline ring system provides a convenient means of detection.
Furthermore, the N-oxide functionality can be exploited to enhance detection sensitivity. For instance, the electrochemical properties of the N-oxide group can be utilized in electrochemical detection methods, which can offer higher sensitivity and selectivity compared to UV-Vis detection for certain applications. The development of stability-indicating HPLC methods is also crucial for monitoring the degradation of quinoxaline N-oxide derivatives in various matrices. rsc.org The separation of N-oxide diastereomers by HPLC has also been reported, highlighting the capability of this technique to resolve complex mixtures of these compounds. rsc.org
Development of Spectroscopic Probes (e.g., Fluorophores)
The inherent photophysical properties of the quinoxaline core make it an attractive scaffold for the design of fluorescent probes. Quinoxaline derivatives are known to be representative fluorophores whose absorption and emission wavelengths can be modulated by substitution. ingentaconnect.com The introduction of an N-oxide group can further influence the electronic distribution within the aromatic system, potentially leading to interesting photophysical behaviors.
Research into related quinoxaline structures has demonstrated their utility as fluorescent probes. For instance, certain quinoxaline-based cationic probes have been designed for imaging nucleic acids within mitochondria, exhibiting an "OFF-ON" fluorescence response with high selectivity. nih.gov These probes show a significant enhancement of fluorescence intensity upon binding to DNA or RNA. nih.gov The emission wavelengths of some of these probes can extend into the near-infrared region (660-664 nm), which is advantageous for biological imaging as it minimizes photodamage to cells. nih.gov
While specific studies on this compound as a spectroscopic probe are not extensively documented, the principles established with analogous compounds suggest its potential. The amino group at the 2-position can act as an electron-donating group, which, in conjunction with the electron-withdrawing N-oxide, could create a push-pull system. Such systems are often characterized by intramolecular charge transfer (ICT) transitions, which are sensitive to the local environment, making them suitable for use as polarity-sensitive probes. The fluorescence of such compounds could be quenched in certain states and enhanced upon interaction with a target analyte.
The development of fluorophores from heterocyclic compounds like quinoxaline is a dynamic area of research, with applications in chemosensors. ingentaconnect.com The modification of the quinoxaline structure with different electron-donating groups has been shown to amplify its electron-donating capability, influencing its fluorescent properties, especially under acidic conditions where fluorescence quenching can be observed. ingentaconnect.com
Future Research Directions and Unresolved Challenges
Exploration of Sustainable and Atom-Economical Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research must prioritize the discovery of sustainable pathways for the synthesis of 2-aminoquinoxaline N-oxide and its derivatives. Current synthetic routes often rely on multi-step processes that may involve harsh reagents or generate significant waste.
Key areas for exploration include:
Catalyst-Free Methodologies: Expanding on green chemistry principles, research into catalyst-free reactions, potentially conducted in environmentally friendly solvents like methanol (B129727) or even under solvent-free conditions, could dramatically improve the sustainability of synthesis. researchgate.net Some protocols have already demonstrated the potential for one-minute, catalyst-free synthesis of quinoxalines at ambient temperatures. researchgate.net
Dehydrogenative Coupling: The use of transition metal catalysts, such as those based on cobalt or manganese, in dehydrogenative coupling reactions represents a highly atom-economical approach. mtieat.orgresearchgate.netrsc.org These methods often utilize vicinal diols and o-phenylenediamines, liberating only dihydrogen as a byproduct. mtieat.org Adapting these "hydrogen borrowing" strategies for the synthesis of N-oxidized quinoxalines is a significant but worthwhile challenge. researchgate.net
One-Pot Cascade Reactions: Designing one-pot syntheses that involve cascade annulation can reduce the need for intermediate purification steps, saving time, resources, and reducing waste. thieme-connect.com For instance, radical-mediated cyclization of α-oxoketene N,S-acetals has been shown to produce quinoxaline (B1680401) N-oxides efficiently without external catalysts. thieme-connect.com
Reusable Catalysts: Investigating reusable heterogeneous catalysts, such as cooperative bifunctional catalysts based on transition metal oxides, can lead to more sustainable and cost-effective production processes. rsc.orgresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages | References |
|---|---|---|---|
| Catalyst-Free Cyclocondensation | Reaction of aryldiamines and dicarbonyls in methanol at room temperature. | Highly efficient, green, rapid (1-minute), and scalable. | researchgate.net |
| Dehydrogenative Coupling | Utilizes catalysts (e.g., Co(II) complexes) to couple diols with diamines. | High atom economy, produces H2 as the only byproduct. | mtieat.orgresearchgate.netrsc.org |
| Cascade Annulation | One-pot synthesis via radical-mediated cyclization. | No external catalyst needed, short reaction times, good functional group tolerance. | thieme-connect.com |
| Heterogeneous Catalysis | Employs reusable catalysts like transition metal oxide–Bi(III) systems. | Environmentally friendly, catalyst can be recovered and reused, solvent-free conditions. | rsc.orgresearchgate.net |
Development of Novel Catalytic Systems Utilizing this compound
Beyond its synthesis, the this compound scaffold itself holds potential as a fundamental component in the design of new catalysts. The nitrogen atoms within the quinoxaline ring and the exocyclic amino group can act as coordination sites for metal centers, making its derivatives attractive candidates for novel ligands in catalysis.
Future research should focus on:
Ligand Design and Synthesis: Systematically designing and synthesizing derivatives of this compound to act as ligands for various transition metals.
Metal Complex Formation: Investigating the coordination chemistry of these ligands with metals like palladium, iron, and vanadium. nih.gov For instance, palladium(II) complexes with ligands such as 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide have been synthesized and evaluated for their cytotoxic and DNA-interacting properties, suggesting their potential in redox-based catalysis. nih.govfrontiersin.org
Catalytic Applications: Evaluating the catalytic activity of these new metal-ligand complexes in a range of organic transformations, such as cross-coupling reactions, oxidation/reduction processes, and asymmetric synthesis. The electronic properties conferred by the N-oxide groups could modulate the reactivity and selectivity of the metallic center in novel ways. nih.gov
DeNOx Systems: While a broader application, the development of novel catalyst materials for the reduction of nitrogen oxides (NOx) is a critical area of environmental research. bath.ac.ukscispace.com The N-oxide functionality within the quinoxaline scaffold could offer unique electronic and reactive properties if integrated into catalytic systems for NOx storage and reduction (NSR) or selective catalytic reduction (SCR). bath.ac.uk
Integration of the this compound Scaffold into Advanced Materials
The quinoxaline core is known for its applications in materials science, including its use in dyes, organic semiconductors, and photochemical materials. researchgate.netresearchgate.net The introduction of both an amino group and an N-oxide moiety is expected to significantly modify the electronic and photophysical properties of the scaffold, opening up new possibilities for advanced materials.
Promising avenues for future investigation include:
Organic Electronics: Exploring the potential of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The inherent charge-transfer characteristics of the molecule could be harnessed to create efficient and tunable electronic materials.
Sensors and Probes: Designing and synthesizing fluorescent derivatives that can act as chemosensors for detecting specific ions, molecules, or changes in the microenvironment (e.g., pH, hypoxia). The N-oxide group, being susceptible to bioreduction, is a particularly attractive feature for designing hypoxia-activated probes. frontiersin.org
Smart Polymers and Gels: Incorporating the this compound unit into polymer backbones or as pendant groups to create "smart" materials. These materials could exhibit stimuli-responsive behavior, changing their properties (e.g., color, solubility, conformation) in response to light, redox potential, or specific analytes. The use of polymeric N-oxides as stealth materials in biomedical applications to reduce protein binding and immunogenicity is an emerging field that could be adapted. acs.org
Refinement of Computational Models for Enhanced Predictive Accuracy
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are increasingly vital for accelerating drug discovery and materials design. mdpi.com For quinoxaline N-oxides, computational models have been used to predict biological activity and probe mechanisms of action. researchgate.netnih.govtandfonline.com However, significant challenges remain in accurately modeling the complex behavior of the N-oxide functionality.
Future efforts should be directed towards:
Advanced QSAR Models: Developing more sophisticated QSAR models that can better predict the diverse biological activities of this compound derivatives. These models should incorporate a wider range of molecular descriptors that accurately capture the electronic influence of the N-oxide and amino groups. nih.gov
Mechanism-Based Docking: Performing molecular docking studies on validated biological targets to elucidate binding modes and guide the design of more potent and selective inhibitors. researchgate.nettandfonline.com
Toxicity Prediction: Constructing reliable computational models to predict potential toxicity, such as genotoxicity and cytotoxicity, which are known concerns for some quinoxaline N-oxide derivatives. frontiersin.orgnih.gov This would enable the early-stage filtering of potentially harmful compounds.
Physicochemical Property Prediction: Improving the accuracy of models that predict key physicochemical properties like lipophilicity (log P), which are crucial for understanding the pharmacokinetic profile of a compound. nih.gov
| Computational Approach | Objective | Key Challenges & Future Directions | References |
|---|---|---|---|
| QSAR | Predict antitubercular or antiprotozoal activity. | Incorporate better descriptors for N-oxide electronics and H-bonding capacity. | nih.gov |
| Molecular Docking | Identify potential binding modes in enzymes (e.g., triosephosphate isomerase). | Improve scoring functions to account for the unique interactions of the N-oxide group. | researchgate.nettandfonline.com |
| Toxicity Modeling | Predict potential adverse effects like genotoxicity. | Develop models based on larger, more diverse datasets of N-oxide compounds. | frontiersin.orgnih.gov |
| Physicochemical Prediction | Compare experimental and predicted log P values. | Refine algorithms to better handle the polarity and hydrogen bonding of N-oxides. | nih.gov |
Identification of Novel Mechanistic Paradigms for Biological Interactions in vitro
The biological activity of quinoxaline N-oxides is often attributed to the bioreduction of the N-oxide groups, which can generate reactive radical species capable of damaging DNA. mdpi.comresearchgate.net While this is a critical mechanism, it is likely not the only way these compounds exert their effects. The structural diversity of this class of compounds suggests that other, more specific, biological targets and mechanisms exist.
Unresolved questions and future research directions include:
Enzyme Inhibition: Identifying specific enzymes that are targeted by this compound derivatives. In silico and in vitro studies have suggested that enzymes like triosephosphate isomerase and thioredoxin reductase could be potential targets for antiprotozoal activity. researchgate.nettandfonline.com A broader, unbiased screening against panels of kinases, proteases, and other enzymes is warranted.
DNA Intercalation and Topoisomerase Inhibition: While DNA damage via radicals is known, the potential for direct DNA binding or intercalation has not been fully explored. Furthermore, some quinoxaline derivatives are known to interact with DNA topoisomerase II, and investigating whether this compound shares this mechanism is a crucial next step. nih.gov
Modulation of Cell Signaling: Investigating the impact of these compounds on key cellular signaling pathways. For example, some derivatives have been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator in cancer progression. frontiersin.org Exploring other pathways related to oxidative stress, apoptosis, and cell cycle regulation could reveal novel mechanisms.
Nitric Oxide (NO) Release: Investigating whether this compound or its metabolites can act as nitric oxide (NO) donors under specific physiological conditions. Related furazan (B8792606) N-oxide derivatives have been shown to release NO, a critical signaling molecule, which presents an intriguing, unexplored mechanistic possibility for this scaffold. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-aminoquinoxaline N-oxide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis of N-oxide derivatives often employs tandem reactions with transition metal catalysts. For example, Ag(I) and Cu(I) catalysts facilitate cyclization and oxidation steps in related quinoxaline N-oxide syntheses . Optimizing solvent polarity, catalyst loading (e.g., 10 mol% AgNO₃), and temperature (80–100°C) can improve yields. Post-reaction purification via column chromatography with ethyl acetate/hexane gradients is recommended for isolating pure products .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying N-oxide formation, with characteristic shifts in aromatic proton signals (δ 7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while FT-IR identifies N-O stretching vibrations (~1250–1350 cm⁻¹). Purity analysis via HPLC with UV detection (λ = 254 nm) and a C18 column ensures ≥95% purity .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodological Answer : Avoid direct sunlight and extreme temperatures to prevent decomposition into toxic gases (CO, NOx) . Use fume hoods for ventilation, nitrile gloves, and chemical-resistant lab coats. Incompatibility with strong oxidizers (e.g., peroxides) necessitates segregated storage. Spill management involves inert adsorbents (e.g., vermiculite) and neutralization with 10% sodium bicarbonate .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies inform the design of this compound derivatives with enhanced biological activity?
- Methodological Answer : SAR fingerprint analysis identifies mutagenicity alerts and bioactive substructures. For example, benzo[c][1,2,5]oxadiazole 1-oxide subclasses show distinct activity profiles . Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances antibacterial potency against anaerobic bacteria, as seen in amidinoquinoxaline N-oxide derivatives . Computational docking (e.g., AutoDock Vina) can prioritize candidates by simulating interactions with bacterial nitroreductases .
Q. What computational chemistry approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict redox behavior . Molecular dynamics simulations (e.g., Gaussian 09) assess stability in aqueous environments, while QSAR models correlate logP values with membrane permeability .
Q. How should researchers address conflicting mutagenicity data observed in different aromatic N-oxide compounds during risk assessment?
- Methodological Answer : Discrepancies arise from substituent effects; for instance, quindioxin derivatives are mutagenic, while simple N-oxides may not be . Use tiered testing: (1) Ames test with TA98/TA100 strains (±S9 metabolic activation), (2) in silico alerts (e.g., Leadscope’s rule-based models), and (3) mechanistic studies (e.g., ROS generation assays) to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
